1-(4-(Tert-butyl)phenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

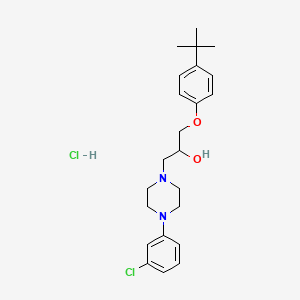

1-(4-(Tert-butyl)phenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone linking two key moieties:

- A 4-(tert-butyl)phenoxy group at position 1, contributing steric bulk and lipophilicity.

- The hydrochloride salt enhances solubility and stability. While explicit pharmacological data are unavailable in the provided evidence, its structural features suggest applications in central nervous system (CNS) targeting or adrenergic/serotonergic modulation, common for piperazine derivatives .

Properties

IUPAC Name |

1-(4-tert-butylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClN2O2.ClH/c1-23(2,3)18-7-9-22(10-8-18)28-17-21(27)16-25-11-13-26(14-12-25)20-6-4-5-19(24)15-20;/h4-10,15,21,27H,11-14,16-17H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRICHHENDXHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(Tert-butyl)phenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride, also known by its CAS number 1177812-90-6, is a compound of significant interest due to its potential therapeutic applications, particularly in neuropsychiatric disorders. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 475.9 g/mol. The structure features a tert-butyl group and a chlorophenyl piperazine moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H32Cl2N2O2 |

| Molecular Weight | 475.9 g/mol |

| CAS Number | 1177812-90-6 |

The compound primarily acts as a selective agonist for dopamine receptors, particularly the D3 receptor. This selectivity is crucial as it minimizes off-target effects associated with other dopamine receptor interactions, such as those with D2 receptors. Research indicates that it promotes β-arrestin translocation and G protein activation specifically through D3 receptors, which is essential for its neuroprotective effects.

Key Findings:

- Dopamine Receptor Interaction : The compound exhibits high selectivity for the D3 receptor over D2 receptors, as demonstrated in various assays measuring β-arrestin recruitment and G protein activation .

- Neuroprotection : In vitro studies show that it protects dopaminergic neurons from degeneration, highlighting its potential in treating neurodegenerative diseases like Parkinson's .

Pharmacological Studies

Several studies have investigated the pharmacological profile of this compound:

-

Dopaminergic Activity : The compound has been shown to activate D3 receptors effectively, leading to increased intracellular signaling pathways associated with neuroprotection.

Activity Type EC50 (nM) Emax (%) D3R Agonist 710 ± 150 102 ± 4.2 D2R Antagonist Inactive N/A - Selectivity Profile : Screening against multiple G protein-coupled receptors (GPCRs) revealed that the compound does not activate other dopamine receptors significantly, reinforcing its specificity .

Case Studies

A notable case study involved the administration of this compound in animal models to evaluate its effects on behavior and neurodegeneration:

- Model : Mice with induced dopaminergic neuron damage.

- Results : Treatment with the compound led to significant improvements in motor function and reduced neuronal loss compared to control groups.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenoxy Group

a) Isopropyl vs. Tert-butyl Phenoxy

- Compound from : Structure: 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride. Key Difference: The phenoxy group has an isopropyl substituent instead of tert-butyl.

b) Tert-butoxy vs. Tert-butylphenoxy

- Compound from :

- Structure: 1-(Tert-butoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride.

- Key Differences:

- Tert-butoxy group replaces tert-butylphenoxy, simplifying the aromatic system.

- Piperazine has a 3-(trifluoromethyl)phenyl group instead of 3-chlorophenyl. The tert-butoxy group reduces aromatic π-π interactions but maintains high lipophilicity .

c) Bicyclic Substituent

- Compound from : Structure: 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride. Key Difference: A rigid bicyclo[2.2.1]heptane moiety replaces the tert-butylphenoxy group. Impact: Increased structural rigidity may limit conformational flexibility, affecting binding to dynamic receptor sites. The bicyclic system enhances metabolic stability but may reduce solubility .

Variations in the Piperazine Moiety

a) 3-Chlorophenyl vs. 3-Trifluoromethylphenyl

- The CF3 group also increases lipophilicity and resistance to oxidative metabolism .

b) Pyridinyl and Thiophenyl Substituents

- Compounds from and :

- describes piperazines with 4-fluorophenyl , 2-methoxyphenyl , and pyridin-2-yl substituents.

- includes a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent.

- Impact: Heteroaromatic substituents (e.g., pyridine) enhance hydrogen bonding and π-stacking interactions. The methoxy group in 2-methoxyphenyl derivatives may improve solubility but reduce CNS penetration due to increased polarity .

Linker Modifications

- Compound from : Structure: 1-(9H-carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol. Key Difference: A carbazole group replaces the tert-butylphenoxy. Impact: Carbazole’s aromaticity and bulk enhance interactions with hydrophobic receptor pockets but significantly reduce solubility. This modification is common in anticancer or antipsychotic agents targeting DNA or dopamine receptors .

Physicochemical and Structural Comparison Table

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(4-(tert-butyl)phenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution to attach the phenoxy group to the propan-2-ol backbone, followed by piperazine ring functionalization. Key parameters include solvent polarity (e.g., DMF or dichloromethane), temperature control (40–60°C for amination), and stoichiometric ratios (1.2:1 excess of 3-chlorophenylpiperazine to ensure complete substitution). Purification via column chromatography (silica gel, 10% MeOH/CH₂Cl₂) is critical for isolating the hydrochloride salt .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the tert-butyl singlet at δ 1.3 ppm and aromatic protons from the 3-chlorophenyl group (δ 7.2–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₃H₃₁ClN₂O₂: 427.2045). Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. What structural analogs of this compound have been studied, and how do they differ pharmacologically?

- Methodology : Compare derivatives with variations in the piperazine substituents (e.g., 4-(4-bromophenyl)piperazine analogs). In vitro receptor binding assays (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) reveal how the tert-butyl group enhances lipophilicity and blood-brain barrier penetration compared to smaller alkyl groups .

Q. What solvent systems are recommended for solubility testing in biological assays?

- Methodology : Use dimethyl sulfoxide (DMSO) for stock solutions (10 mM), diluted in phosphate-buffered saline (PBS) to ≤0.1% DMSO. For low solubility, consider co-solvents like cyclodextrins (10% w/v hydroxypropyl-β-cyclodextrin) to maintain colloidal stability .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?

- Methodology : Calculate logP values (e.g., using ChemDraw or ACD/Labs) to predict increased hydrophobicity (logP ~3.5). Differential scanning calorimetry (DSC) confirms melting points (e.g., 180–185°C), while X-ray crystallography (if available) reveals steric effects on piperazine conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data between in vitro and in vivo studies?

- Methodology : Perform radioligand displacement assays (e.g., using ³H-ketanserin for 5-HT₂A) to confirm in vitro affinity. For in vivo discrepancies, use pharmacokinetic profiling (plasma protein binding, brain-to-plasma ratio via LC-MS/MS) to assess bioavailability. Adjust dosing regimens to account of active metabolites .

Q. What strategies improve selectivity for serotonin receptors over adrenergic receptors?

- Methodology : Introduce steric hindrance via bulkier substituents (e.g., 2-methylpiperazine) or modify the phenoxy group’s electron density (e.g., para-nitro substitution). Functional assays (cAMP accumulation for adrenergic vs. calcium flux for 5-HT) validate selectivity .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- Methodology : Perform molecular docking (AutoDock Vina) to predict CYP3A4/2D6 binding sites. Replace metabolically labile groups (e.g., tert-butyl to trifluoromethyl) and validate stability via liver microsome assays (t½ >60 min indicates improved resistance) .

Q. What advanced techniques characterize crystallographic polymorphs of the hydrochloride salt?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve salt forms. Compare powder X-ray diffraction (PXRD) patterns of polymorphs (e.g., anhydrous vs. monohydrate) and assess dissolution rates in simulated gastric fluid (USP Apparatus II) .

Q. How do data inconsistencies in cytotoxicity assays arise, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.